Technical Guide: Synthesis and Characterization of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
Technical Guide: Synthesis and Characterization of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the compound 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol, a significant building block in medicinal chemistry. This document details the synthetic protocol, purification methods, and in-depth characterization using various analytical techniques.
Synthesis
The synthesis of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol is achieved through a nucleophilic substitution reaction. The secondary amine of 1-(4-nitrophenyl)piperazine is alkylated using a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base to neutralize the hydrohalic acid formed during the reaction.
Reaction Scheme:
Synthesis Pathway
Experimental Protocol
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
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1-(4-nitrophenyl)piperazine
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2-Chloroethanol (or 2-Bromoethanol)
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Potassium carbonate (K₂CO₃), anhydrous
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Acetonitrile (CH₃CN), anhydrous
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexane for chromatography elution
Procedure:
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To a dried round-bottom flask, add 1-(4-nitrophenyl)piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
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Add anhydrous acetonitrile to the flask to create a stirrable suspension.
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Slowly add 2-chloroethanol (1.2 eq) to the reaction mixture.
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Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
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Filter the solid potassium carbonate and potassium chloride byproduct.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.
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Combine the fractions containing the pure product and evaporate the solvent to yield 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol as a solid.
Characterization
The synthesized compound is characterized by its physical properties and spectroscopic data.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₇N₃O₃ |
| Molecular Weight | 251.28 g/mol |
| Appearance | Yellow solid |
| Melting Point | 98-102 °C |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of the compound is confirmed by ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| ¹H NMR Data (CDCl₃) | |
| Chemical Shift (ppm) | Assignment |
| ~8.15 (d, 2H) | Ar-H (ortho to NO₂) |
| ~6.85 (d, 2H) | Ar-H (meta to NO₂) |
| ~3.70 (t, 2H) | -CH₂-OH |
| ~3.45 (t, 4H) | Piperazine-H (adjacent to nitrophenyl) |
| ~2.80 (t, 2H) | -N-CH₂-CH₂-OH |
| ~2.70 (t, 4H) | Piperazine-H (adjacent to ethyl) |
| ~1.80 (br s, 1H) | -OH |
| ¹³C NMR Data (CDCl₃) | |
| Chemical Shift (ppm) | Assignment |
| ~154.0 | Ar-C (C-NO₂) |
| ~138.0 | Ar-C (C-N) |
| ~126.0 | Ar-CH (ortho to NO₂) |
| ~113.0 | Ar-CH (meta to NO₂) |
| ~59.5 | -CH₂-OH |
| ~58.0 | -N-CH₂-CH₂-OH |
| ~52.5 | Piperazine-C (adjacent to ethyl) |
| ~48.0 | Piperazine-C (adjacent to nitrophenyl) |
2.2.2. Infrared (IR) Spectroscopy
The functional groups present in the molecule are identified by their characteristic absorption bands in the IR spectrum.
| IR Spectral Data (KBr) | |
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch (hydroxyl group) |
| ~2940, 2820 | C-H stretch (aliphatic) |
| ~1595, 1490 | C=C stretch (aromatic ring) |
| ~1500, 1320 | N-O stretch (nitro group) |
| ~1240 | C-N stretch (aromatic amine) |
| ~1050 | C-O stretch (primary alcohol) |
2.2.3. Mass Spectrometry (MS)
The molecular weight of the compound is confirmed by mass spectrometry.
| Mass Spectrometry Data | |
| m/z | Assignment |
| 252.1 | [M+H]⁺ (Calculated for C₁₂H₁₈N₃O₃⁺: 252.13) |
Experimental Workflow
The overall workflow for the synthesis and characterization of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol is depicted below.
Overall Experimental Workflow
Signaling Pathways and Logical Relationships
The synthesis of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol is a key step in the development of various pharmacologically active molecules. The logical relationship between the starting materials, the synthetic process, and the final characterized product is crucial for ensuring the quality and reproducibility of the synthesis.
Logical Flow of Synthesis and Verification
This technical guide provides a foundational understanding for the synthesis and characterization of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory environments and objectives.
